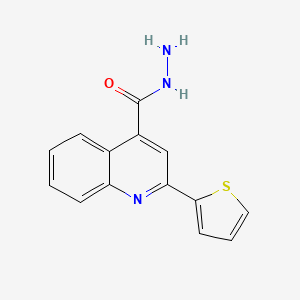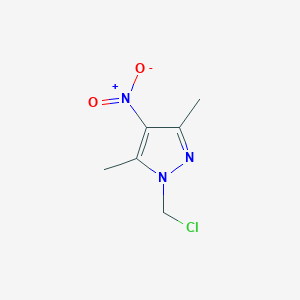![molecular formula C10H10ClN3O B1309896 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine CAS No. 883548-00-3](/img/structure/B1309896.png)
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine is a compound that belongs to the class of 1,2,4-oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom, providing structurally diverse substituted anilines .
Chemical Reactions Analysis
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs with various therapeutic focuses, including anticancer, antimicrobial, and anti-inflammatory agents
Biological Research: It serves as a tool for studying enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is utilized in the synthesis of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine can be compared with other 1,2,4-oxadiazole derivatives, such as:
3-aryl-5-propyl-1,2,4-oxadiazole: Known for its antimicrobial properties.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Used in the development of energetic materials.
N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide: Exhibits significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-chlorophenyl group, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFUBWFNPSVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
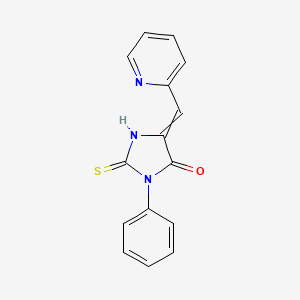
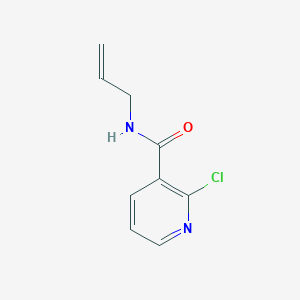
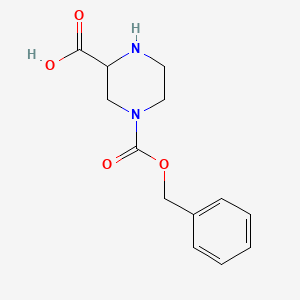
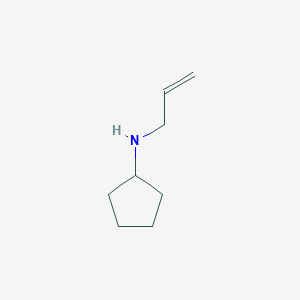


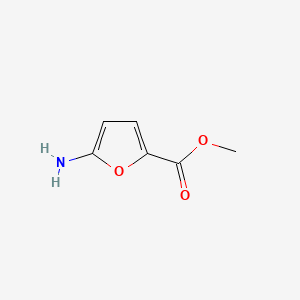

![{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea](/img/structure/B1309853.png)
